Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C8H11F3O3. It is a trifluoromethylated ester, which is known for its unique chemical properties due to the presence of the trifluoromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate involves its interaction with its targets. It has been reported to participate in the microwave-assisted synthesis of ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Biochemical Pathways
This compound may affect various biochemical pathways. It has been used as a starting reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Various trifluoromethylated compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Comparison with Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
Comparison: Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of the ethyl group at the 2-position, which imparts different steric and electronic properties compared to its analogs. This difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the ethyl group can enhance its stability and reduce the likelihood of side reactions .
Properties
IUPAC Name |
ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFKINDACKLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332470 | |
Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3854-50-0 | |
Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3854-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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